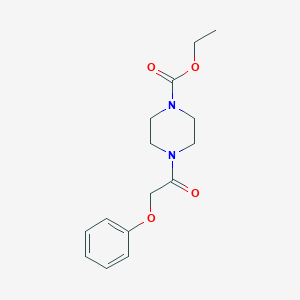
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. EPPC is a piperazine derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties. In
科学的研究の応用
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate is in the treatment of cancer. Studies have shown that Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to have antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
作用機序
The mechanism of action of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA synthesis and cell division. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has a range of biochemical and physiological effects. In addition to its antitumor, antifungal, and antiviral properties, Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has been shown to have anti-inflammatory and antioxidant effects. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a broader impact on cellular function.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate has also been shown to exhibit synergistic effects when used in combination with other drugs, making it a potential candidate for combination therapy. However, one of the limitations of using Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate. One area of interest is in the development of novel formulations and delivery methods that improve its solubility and bioavailability. Another area of interest is in the identification of the molecular targets of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate and the development of more selective analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate and its potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate involves the reaction of phenoxyacetic acid with ethyl piperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an esterification process, resulting in the formation of Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate as a white crystalline solid with a melting point of 118-120°C.
特性
製品名 |
Ethyl 4-(phenoxyacetyl)-1-piperazinecarboxylate |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC名 |
ethyl 4-(2-phenoxyacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-10-8-16(9-11-17)14(18)12-21-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
InChIキー |
WXUDFHFVAHSFFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)